Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a phenoxyethyl substituent, and a methyl group attached to the imidazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using phenoxyethyl bromide and the imidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Conversion to ethyl 5-methyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity to specific molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:
Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the phenoxyethyl group, which may result in different biological activities.
1-(2-Phenoxyethyl)-1H-imidazole-4-carboxylate: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.
5-Methyl-1-(2-phenoxyethyl)-1H-imidazole: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetics.
The presence of the phenoxyethyl group in this compound makes it unique and potentially more effective in certain applications due to enhanced binding interactions and stability.
Biological Activity
Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Ethyl 5-methyl-1H-imidazole-4-carboxylate has the following chemical properties:
- Molecular Formula : C₉H₁₁N₂O₃
- CAS Number : 51605-32-4
- Appearance : Off-white to tan crystalline powder
- Melting Point : 204–206 °C
These properties suggest a stable compound suitable for various biological applications.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds related to imidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting potential applications in treating infections caused by resistant strains.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
5-Methyl Imidazole Derivative | 20–40 | Staphylococcus aureus |
5-Methyl Imidazole Derivative | 40–70 | Escherichia coli |
Antiviral Activity
Imidazole derivatives have also been studied for their antiviral properties. Research indicates that certain imidazoles can inhibit the activity of viral proteases, which are crucial for viral replication. For example, compounds similar to this compound have been shown to inhibit hepatitis C virus (HCV) NS3 protease activity.
Anticancer Activity
The anticancer potential of imidazole derivatives is another area of active research. This compound has been implicated in studies assessing its ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against S. aureus and E. coli. The results indicated that modifications in the imidazole structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics like ceftriaxone .
Study on Antiviral Mechanism
A study focused on the antiviral mechanisms of imidazoles demonstrated that this compound could effectively inhibit viral replication by targeting specific proteases involved in the maturation of viruses such as HCV . This finding suggests a promising avenue for developing antiviral therapies based on this compound.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole ring and substituents significantly affect the biological activity of these compounds. For instance, adding phenoxyethyl groups enhances solubility and bioavailability, which is critical for therapeutic applications .
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profiles of these compounds. Preliminary toxicity assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 5-methyl-1-(2-phenoxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)17(11-16-14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
FYJPKBVFPZQDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
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